molecular formula C14H21BClNO2 B6330465 Indoline-5-boronic acid pinacol ester hydrochloride;  95% CAS No. 2096334-46-0

Indoline-5-boronic acid pinacol ester hydrochloride; 95%

Cat. No. B6330465
CAS RN: 2096334-46-0
M. Wt: 281.59 g/mol
InChI Key: FTRRYGMRLGGOGZ-UHFFFAOYSA-N
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Description

Indoline-5-boronic acid pinacol ester hydrochloride is a chemical compound with the CAS Number: 2096334-46-0 and a linear formula of C14H21BClNO2 . It has a molecular weight of 281.59 .


Synthesis Analysis

Pinacol boronic esters, such as Indoline-5-boronic acid pinacol ester hydrochloride, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The IUPAC name of this compound is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride . The InChI code is 1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H .


Physical And Chemical Properties Analysis

Indoline-5-boronic acid pinacol ester hydrochloride is soluble in dichloromethane, ethyl acetate, and methanol . It is stored in a well-ventilated place with the container kept tightly closed .

Scientific Research Applications

Suzuki Coupling in Organic Synthesis

Indoline-5-boronic acid pinacol ester hydrochloride is significantly utilized in Suzuki coupling reactions. This reaction is vital for connecting organic building blocks in the synthesis of complex molecules. For example, the 2-aminopyrimidine-5-pinacolboronate ester, a similar compound, is used as a starting material in the synthesis of development compounds, demonstrating the importance of these esters in advanced organic synthesis (Zhong et al., 2012).

Catalysis and Synthesis of Substituted Indoles and Indolines

Indoline-5-boronic acid pinacol ester hydrochloride participates in palladium-catalyzed asymmetric three-component coupling reactions. This includes reactions with boronic esters and indoles to form boronate intermediates, which can then react with other compounds like allylic acetates to create substituted indoles and indolines with high selectivity and enantioselectivity (Panda & Ready, 2017).

Analytical Challenges and Solutions

In pharmaceutical research, the analysis of boronic acid and boronic pinacol ester functionalized compounds, including Indoline-5-boronic acid pinacol ester hydrochloride, presents analytical challenges. These compounds are susceptible to on-column hydrolysis during liquid chromatography, complicating purity analysis. Research has been conducted to develop fast liquid chromatography methods that minimize on-column hydrolysis, thus enhancing the analytical techniques for these compounds in pharmaceutical contexts (Duran et al., 2006).

Photoinduced Borylation

Boronic acids and esters, including Indoline-5-boronic acid pinacol ester hydrochloride, are crucial in the field of synthetic organic chemistry, drug discovery, and catalysis. Research has developed metal- and additive-free methods for the synthesis of boronic acids and esters through photoinduced borylation, which is significant for creating materials with low levels of transition metal contamination (Mfuh et al., 2017).

Hydroboration Reactions

The compound is also significant in hydroboration reactions of alkynes. These reactions have been performed without metal catalysts and under solvent-free conditions, emphasizing the compound's versatility and the environmentally friendly nature of these methods (Gioia et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is known to participate in borylation reactions . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions suggest that the compound may interact with enzymes and proteins involved in these processes, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is largely related to its role in borylation and hydroboration reactions It may bind to enzymes or other biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride are not well-characterized. It is known to participate in borylation and hydroboration reactions , which suggests it may interact with enzymes or cofactors involved in these pathways

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRRYGMRLGGOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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